molecular formula C13H17BN2O3 B15221698 1-(Furan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(Furan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B15221698
M. Wt: 260.10 g/mol
InChI Key: JNWCOYPBEUXSHA-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered significant interest in the fields of organic chemistry and material science. This compound is characterized by the presence of a furan ring, a pyrazole ring, and a boronate ester group. The unique combination of these functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

The synthesis of 1-(Furan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is often synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, where a furan boronic acid or ester reacts with a halogenated pyrazole.

    Boronate Ester Formation: The boronate ester group is introduced by reacting the pyrazole-furan intermediate with a boronic acid or ester under suitable conditions, often using a palladium catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(Furan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.

    Substitution: The boronate ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Furan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on its specific application. In cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar compounds to 1-(Furan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole include:

    1-(Furan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

    1-(Thiophen-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but with a thiophene ring instead of a furan ring.

    1-(Furan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of a pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in synthetic applications.

Properties

Molecular Formula

C13H17BN2O3

Molecular Weight

260.10 g/mol

IUPAC Name

1-(furan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-8-16(15-10)11-6-5-9-17-11/h5-9H,1-4H3

InChI Key

JNWCOYPBEUXSHA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3=CC=CO3

Origin of Product

United States

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